molecular formula C10H8N2O2S B187274 1-Benzoyl-2-thiohydantoin CAS No. 577-47-9

1-Benzoyl-2-thiohydantoin

Cat. No.: B187274
CAS No.: 577-47-9
M. Wt: 220.25 g/mol
InChI Key: YTMVOQHVLQJLML-UHFFFAOYSA-N
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Description

1-Benzoyl-2-thiohydantoin is a heterocyclic compound that has garnered significant attention due to its diverse biological activities and applications in various fields. It is a sulfur-containing derivative of hydantoin, characterized by the presence of a benzoyl group attached to the nitrogen atom and a thiocarbonyl group replacing one of the carbonyl groups in the hydantoin ring.

Preparation Methods

1-Benzoyl-2-thiohydantoin can be synthesized through several methods, including:

    Condensation Reaction: One common method involves the condensation of benzoyl chloride with thiosemicarbazide, followed by cyclization to form the thiohydantoin ring.

    Ring-Closing Reaction: Another method involves the ring-closing reaction of aryl isothiocyanate with glycine derivatives.

    Industrial Production: Industrially, the synthesis may involve optimized reaction conditions to ensure high yield and purity, often using catalysts and controlled temperatures.

Chemical Reactions Analysis

1-Benzoyl-2-thiohydantoin undergoes various chemical reactions, including:

    Hydrolysis: It can be hydrolyzed in both acidic and alkaline conditions to yield 2-thiohydantoin and a carboxylic acid.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other substituents.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzoyl-2-thiohydantoin has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: It has potential therapeutic applications due to its biological activities, including anti-inflammatory and anticancer properties.

    Industry: In the industrial sector, it is used in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-Benzoyl-2-thiohydantoin can be compared with other thiohydantoin derivatives, such as:

    1-Acetyl-2-thiohydantoin: Similar in structure but with an acetyl group instead of a benzoyl group.

    1-Anisoyl-2-thiohydantoin: Contains an anisoyl group, which affects its chemical properties and biological activities.

    1-(p-Nitrobenzoyl)-2-thiohydantoin:

The uniqueness of this compound lies in its specific benzoyl group, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-benzoyl-2-sulfanylideneimidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c13-8-6-12(10(15)11-8)9(14)7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMVOQHVLQJLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=S)N1C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206402
Record name Hydantoin, 1-benzoyl-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

577-47-9
Record name 1-Benzoyl-2-thiohydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000577479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Benzoyl-2-thiohydantoin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8067
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydantoin, 1-benzoyl-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80206402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZOYL-2-THIOHYDANTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29QS4U5L4L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of alkaline hydrolysis for 1-benzoyl-2-thiohydantoin and how does its reaction rate compare to similar compounds?

A1: In alkaline solutions, this compound undergoes hydrolysis to yield 2-thiohydantoin and benzoic acid. This reaction proceeds through the attack of a hydroxide ion on the conjugate base of this compound, which forms after the molecule ionizes at a pH above its pKa of ~7 []. Interestingly, this compound exhibits a faster hydrolysis rate compared to 1-acetyl-2-thiohydantoin. This difference is attributed to potential steric effects within the this compound molecule that could destabilize its ground state, making it more susceptible to hydrolysis [].

Q2: How is this compound synthesized?

A2: A high-yield synthesis of this compound involves the reaction of hippuric acid (N-benzoylglycine) with ethyl chlorocarbonate in the presence of triethylamine and ammonium thiocyanate []. This reaction likely proceeds through the formation of a mixed anhydride intermediate, which then reacts with ammonium thiocyanate to yield the final product.

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